![molecular formula C22H21N3O6 B3095540 Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate CAS No. 126573-69-1](/img/structure/B3095540.png)

Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate

Overview

Description

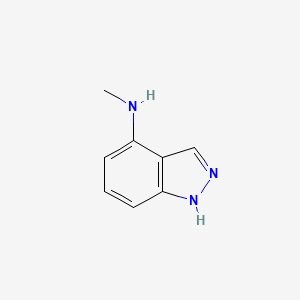

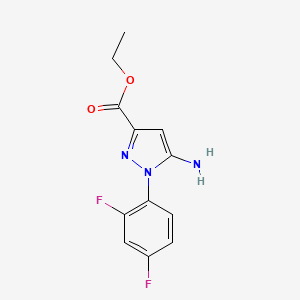

“Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate” is a complex organic compound. It contains functional groups such as benzoylamino and methoxy. The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoylamino groups would likely contribute to the overall stability of the molecule, while the methoxy and acrylate groups could potentially increase its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl groups could potentially increase its lipophilicity, while the acrylate group could make it more reactive .Scientific Research Applications

Role of Amine Activators in Acrylic Bone Cements

Acrylic Bone Cements : A review highlighted the importance of tertiary aromatic amines as activators in the benzoyl peroxide/amine system for curing acrylic resins, focusing on kinetics, mechanism, and toxicity, especially in biomedical applications like denture resins and acrylic bone cements. The study emphasized the significant impact of surrounding temperatures on the curing parameters of cements prepared with various amines, underlining the relevance to minimizing thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Genotoxicity and Carcinogenicity of Acrylates

Safety of Acrylates : A comprehensive review evaluated the genotoxic, mutagenic, and carcinogenic potentials of lower alkyl acrylate monomers, including methyl acrylate. It considered new genotoxicity data, toxicokinetic studies, and high-throughput screening results, concluding that these acrylates are rapidly metabolized and generally do not pose a human cancer hazard, suggesting a non-genotoxic mechanism for observed effects (Suh et al., 2018).

Acrylamide in Food Processing

Formation and Control of Acrylamide : Research on acrylamide, a compound related to acrylate chemistry, detailed its formation during the heat treatment of foods and its potential health risks. This review covered analytical methods, mechanisms of formation, and strategies employed by the food industry to minimize acrylamide levels in food products, contributing to a safer food supply (Taeymans et al., 2004).

Blood Compatibility of Poly(meth)acrylates

Poly(meth)acrylate and Blood Compatibility : A study examined the blood compatibility of poly(2-methoxyethyl acrylate) (PMEA), revealing its exceptional performance despite a simple chemical structure. The research explored the unique water structure of hydrated PMEA compared to other polymers, suggesting that the hydration layer plays a crucial role in its compatibility with blood (Tanaka & Mochizuki, 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]amino]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-30-21(28)17(24-19(26)15-9-5-3-6-10-15)13-23-14-18(22(29)31-2)25-20(27)16-11-7-4-8-12-16/h3-14,23H,1-2H3,(H,24,26)(H,25,27)/b17-13-,18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNNTIYOVZHGRD-JTFWXBGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC=C(C(=O)OC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/N/C=C(\NC(=O)C1=CC=CC=C1)/C(=O)OC)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)

![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B3095462.png)

![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)